5-Methoxy-2,4-dimethylpyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Chemical and Biological Sciences
The pyrimidine ring system is a fundamental heterocyclic aromatic compound composed of two nitrogen atoms within a six-membered ring. nih.govnewworldencyclopedia.org This core structure is of immense importance in the chemical and biological sciences. Pyrimidine derivatives are integral components of life's most essential molecules, the nucleic acids. Specifically, the nucleobases cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives. nih.govwikipedia.org These bases form the foundation of the genetic code in DNA and RNA, playing a crucial role in information storage and transfer. newworldencyclopedia.orgignited.in
Beyond their role in genetics, pyrimidines are found in various natural products, including thiamine (B1217682) (vitamin B1). nih.govwikipedia.org The versatility of the pyrimidine scaffold has also made it a privileged structure in medicinal chemistry. Synthetic pyrimidine derivatives have been developed as a wide range of therapeutic agents, including antibiotics, anticancer agents, cardiovascular drugs, and antiviral compounds. ignited.innih.govgsconlinepress.com Their ability to interact with a diverse array of biological targets has cemented their status as a key pharmacophore in drug discovery and development. nih.gov
Overview of Substituted Pyrimidine Derivatives in Contemporary Research
Contemporary research continues to explore the vast chemical space of substituted pyrimidine derivatives, leading to the discovery of novel compounds with a wide spectrum of biological activities. The strategic modification of the pyrimidine ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological targets. nih.gov This has led to the development of highly potent and selective agents.
In the field of oncology, for instance, substituted pyrimidines are being investigated as inhibitors of various kinases, which are enzymes often dysregulated in cancer. mdpi.com Altering substituents on the pyrimidine core can enhance the anti-cancer potential of these molecules. nih.gov Furthermore, researchers are exploring their use as anti-inflammatory, antimicrobial, and antiviral agents. gsconlinepress.comnih.gov The ongoing investigation into substituted pyrimidines highlights their continued importance and potential for addressing a multitude of diseases.
Historical Context of Pyrimidine Chemistry and its Evolution
The history of pyrimidine chemistry dates back to the 19th century. While pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. wikipedia.org
The elucidation of the structures of the pyrimidine bases in nucleic acids by Albrecht Kossel and others in the late 19th and early 20th centuries was a landmark achievement, laying the groundwork for understanding their biological role. studysmarter.co.uk Since then, the field has evolved significantly, with the development of numerous synthetic methodologies to create a vast library of pyrimidine derivatives. This has been driven by the ever-growing interest in their therapeutic applications.
Rationale for Investigating 5-Methoxy-2,4-dimethylpyrimidine within the Pyrimidine Class
Within the broad and diverse class of pyrimidines, the specific compound this compound presents an interesting subject for investigation. The rationale for studying this particular derivative lies in the unique combination of its substituents and their potential influence on the molecule's properties and biological activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2,4-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(10-3)4-8-6(2)9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFYZTADXFSUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736779 | |
| Record name | 5-Methoxy-2,4-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369766-72-2 | |
| Record name | 5-Methoxy-2,4-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methoxy 2,4 Dimethylpyrimidine and Analogues
Retrosynthetic Analysis of 5-Methoxy-2,4-dimethylpyrimidine
A retrosynthetic analysis of the target molecule, this compound, provides a logical framework for devising potential synthetic routes by disconnecting the molecule into simpler, readily available starting materials. The core of this analysis lies in identifying key bond disconnections that correspond to reliable and high-yielding chemical reactions.
The most logical disconnection for the pyrimidine (B1678525) ring itself is based on the well-established Pinner synthesis, which involves the formation of the dihydropyrimidine ring from a 1,3-dicarbonyl compound and an amidine. slideshare.netslideshare.net Therefore, a primary disconnection of the C-N bonds within the pyrimidine ring of this compound leads to two key synthons: a substituted 1,3-dicarbonyl precursor and acetamidine (B91507).
Specifically, the 2,4-dimethyl substitution pattern points towards the use of a pentane-2,4-dione (acetylacetone) derivative as the three-carbon component. The methoxy (B1213986) group at the 5-position suggests that a functionalized acetylacetone, such as 3-methoxyacetylacetone, could serve as a direct precursor. Alternatively, the methoxy group could be introduced at a later stage of the synthesis.
The retrosynthetic pathway can be visualized as follows:
Disconnection 1 (C-N bonds): The pyrimidine ring is disconnected to reveal a substituted β-dicarbonyl compound and acetamidine. This disconnection is the reverse of a classical condensation-cyclization reaction.
Precursor Identification: The synthons can be equated to real-world starting materials. The amidine component is readily available as acetamidine hydrochloride. The β-dicarbonyl component, bearing the 5-methoxy group, would be 3-methoxy-2,4-pentanedione.
This retrosynthetic approach highlights a convergent synthesis where the two main fragments of the pyrimidine ring are brought together in a final ring-forming step.
Classical Synthetic Routes to Substituted Pyrimidines
The classical synthesis of pyrimidines has been a cornerstone of heterocyclic chemistry for over a century, with the Pinner synthesis being a prominent example. wikipedia.org These methods typically rely on the condensation of a compound containing an N-C-N fragment (like an amidine, urea, or guanidine) with a three-carbon fragment possessing electrophilic centers at the 1 and 3 positions (such as a β-dicarbonyl compound). bu.edu.eg
Condensation Reactions in Pyrimidine Annulation
The key step in the classical synthesis of pyrimidines is the condensation reaction between the nucleophilic nitrogen atoms of the amidine and the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. chemtube3d.com This process is typically catalyzed by either acid or base.
In the context of synthesizing this compound, the reaction would involve the condensation of acetamidine with a suitable 3-substituted-2,4-pentanedione. The general mechanism, often acid-catalyzed, proceeds through the following steps:
Protonation: The acid catalyst protonates one of the carbonyl oxygen atoms of the β-dicarbonyl compound, activating it towards nucleophilic attack.
Nucleophilic Attack: One of the nitrogen atoms of the amidine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Dehydration: Elimination of a water molecule leads to the formation of an enamine or imine intermediate.
Intramolecular Cyclization: The second nitrogen atom of the amidine derivative then attacks the remaining carbonyl group in an intramolecular fashion.
Final Dehydration: A second dehydration step results in the formation of the aromatic pyrimidine ring.
The efficiency of this condensation is influenced by factors such as the nature of the substituents on both the amidine and the dicarbonyl compound, the choice of catalyst, and the reaction conditions.
Cyclization Strategies for Pyrimidine Ring Formation
The cyclization step is the defining moment in the formation of the pyrimidine ring. In the classical approach, this is an intramolecular process that follows the initial intermolecular condensation. The regiochemistry of the cyclization is crucial, especially when unsymmetrical dicarbonyl compounds are used. For the synthesis of this compound from acetamidine and 3-methoxy-2,4-pentanedione, the symmetry of the dicarbonyl component ensures the formation of a single product.
The driving force for the final aromatization of the dihydropyrimidine intermediate is the formation of a stable aromatic heterocyclic system. This final step often occurs readily under the reaction conditions, sometimes requiring a mild oxidant if the intermediate is stable.
Advanced and Sustainable Synthetic Approaches for this compound
While classical methods are robust, modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign methodologies. benthamdirect.comtandfonline.comnih.gov These advanced approaches often employ catalytic systems to achieve higher yields, milder reaction conditions, and greater atom economy.
Catalytic Methods in Pyrimidine Synthesis
Catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrimidines. Both metal-based and organocatalytic systems have been developed to facilitate pyrimidine ring formation through various mechanistic pathways.
A notable sustainable approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines. nih.govfigshare.comorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as the only byproducts. Such a strategy offers high atom economy and avoids the use of pre-functionalized starting materials. For the synthesis of this compound, this could potentially involve the reaction of acetamidine with appropriate alcohol precursors in the presence of an iridium pincer complex.
The following table summarizes representative catalytic systems for pyrimidine synthesis:
| Catalyst System | Reactants | Key Features |
| Iridium Pincer Complexes | Alcohols, Amidines | Sustainable, high atom economy, liberates H₂ and H₂O. nih.govfigshare.comorganic-chemistry.org |
| Copper Catalysts | Ketones, Nitriles | Basic conditions, good functional group tolerance. mdpi.com |
| Iron Catalysts | Carbonyl derivatives, Amidines | Not specified in detail in the provided context. |
| Ruthenium Complexes | Guanidine salt, Alcohols | Dehydrogenation followed by C-C and C-N coupling. mdpi.com |
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. In the context of pyrimidine synthesis, organocatalysts can promote multicomponent reactions (MCRs) under mild and environmentally friendly conditions. tandfonline.com
One such approach involves the use of an organocatalyst, like 2-aminoethanesulfonic acid (taurine), in water for the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidine derivatives. tandfonline.com While this example leads to a fused pyrimidine system, the underlying principle of organocatalyzed MCRs can be adapted for the synthesis of simpler pyrimidines. These reactions often proceed through a cascade of reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, all promoted by the organocatalyst.
The use of organocatalysis in pyrimidine synthesis aligns with the principles of green chemistry by avoiding toxic metals and often allowing for the use of environmentally benign solvents like water. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied in the synthesis of substituted pyrimidines. The Suzuki and Sonogashira reactions, in particular, offer versatile methods for introducing a wide range of substituents onto the pyrimidine ring, enabling the synthesis of diverse analogues of this compound.
The Suzuki coupling involves the reaction of a boronic acid or ester with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound analogues, a halogenated pyrimidine precursor, such as a chloro- or bromo-substituted pyrimidine, would be coupled with an appropriate boronic acid. This methodology is highly valued for its tolerance of a broad range of functional groups and its relatively mild reaction conditions.
The Sonogashira coupling , on the other hand, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. In the context of this compound synthesis, a halogenated pyrimidine intermediate could be reacted with various alkynes to introduce alkynyl moieties, which can serve as versatile handles for further synthetic transformations.
| Reaction | Catalyst | Coupling Partner | Typical Solvents | Advantages |
| Suzuki | Palladium complexes (e.g., Pd(PPh₃)₄) | Boronic acids/esters | Toluene, Dioxane, DMF | Functional group tolerance, mild conditions |
| Sonogashira | Palladium and Copper(I) complexes | Terminal alkynes | THF, DMF, Acetonitrile | Direct introduction of alkynyl groups |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, including the synthesis of pyrimidine derivatives. tandfonline.comnih.gov This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.goveurekaselect.com The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, resulting in rapid and uniform heating. nih.gov
Several key advantages of microwave-assisted synthesis in the context of pyrimidine chemistry include:
Rapid Reaction Rates: Reactions that might take hours or even days under conventional heating can often be completed in a matter of minutes. tandfonline.com
Higher Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to higher yields of the desired pyrimidine. eurekaselect.com
Solvent-Free or Reduced Solvent Conditions: In some cases, microwave-assisted reactions can be performed under solvent-free conditions, contributing to a greener synthetic process. tandfonline.com
Enhanced Selectivity: The ability to precisely control the reaction temperature can lead to improved chemo-, regio-, and stereoselectivity. tandfonline.com
A variety of pyrimidine derivatives have been successfully synthesized using microwave irradiation, demonstrating the broad applicability of this technology in heterocyclic chemistry. acs.orgresearchgate.net
Flow Chemistry Applications in Pyrimidine Synthesis
Flow chemistry, or continuous flow synthesis, has gained significant traction in both academic and industrial settings as a safe, efficient, and scalable alternative to traditional batch processing. aurigeneservices.com In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. aurigeneservices.com This technology offers several advantages for the synthesis of pyrimidines and other heterocyclic compounds. mdpi.commdpi.com
Key benefits of employing flow chemistry in pyrimidine synthesis include:
Enhanced Safety: The small reactor volumes and excellent heat transfer capabilities of flow systems allow for the safe handling of highly reactive intermediates and exothermic reactions. aurigeneservices.commdpi.com
Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to highly reproducible results and improved product quality. mdpi.com
Scalability: Scaling up a reaction in a flow system is often as simple as running the system for a longer period, avoiding the challenges associated with scaling up batch reactions. mdpi.com
The application of flow chemistry has been successfully demonstrated in the multistep synthesis of various active pharmaceutical ingredients, highlighting its potential for the efficient production of complex molecules like pyrimidine derivatives. nih.govresearchgate.net
Derivatization Strategies for this compound
Functionalization at Pyrimidine Ring Positions (e.g., C-6)
The C-6 position of the pyrimidine ring is a common site for functionalization, allowing for the introduction of a variety of substituents. researchgate.net One common approach involves the use of organometallic reagents, such as Grignard reagents or organolithium compounds, to introduce alkyl or aryl groups at this position. Halogenation of the C-6 position, followed by metal-catalyzed cross-coupling reactions, provides another versatile route to a wide array of derivatives.
| Functionalization Strategy | Reagents | Introduced Group |
| Organometallic Addition | Grignard reagents, Organolithiums | Alkyl, Aryl |
| Cross-Coupling | Boronic acids, Alkynes, Amines | Aryl, Alkynyl, Amino |
Modifications of the Methoxy Group
The methoxy group at the C-5 position can also be a target for modification. Demethylation to the corresponding hydroxyl group can be achieved using various reagents, such as strong acids or Lewis acids. The resulting hydroxyl group can then be further functionalized through etherification or esterification to introduce a diverse range of substituents. This allows for the fine-tuning of the electronic and steric properties of the molecule.
Substitution Pattern Influence on Synthetic Viability
The nature and position of substituents on the pyrimidine ring can significantly influence the feasibility and outcome of synthetic transformations. Electron-donating groups, such as the methoxy group at C-5 and the methyl groups at C-2 and C-4, can activate the ring towards electrophilic substitution, although this is less common for pyrimidines. Conversely, these groups can influence the regioselectivity of nucleophilic substitution reactions on halogenated pyrimidine precursors. The steric hindrance imposed by the methyl groups at C-2 and C-4 may also affect the accessibility of adjacent positions for certain reactions. Careful consideration of these electronic and steric effects is essential for the successful design of synthetic routes to novel derivatives of this compound.
Advanced Spectroscopic Characterization of 5 Methoxy 2,4 Dimethylpyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of 5-methoxy-2,4-dimethylpyrimidine is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic proton at the C6 position is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electron-donating methoxy (B1213986) group and the nitrogen atoms in the pyrimidine (B1678525) ring.
The methoxy group protons (-OCH₃) will also present as a singlet, typically in the range of 3.5-4.0 ppm. The two methyl groups at the C2 and C4 positions are also expected to be singlets, with their precise chemical shifts being subtly different due to their distinct positions relative to the nitrogen atoms and the methoxy group.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.0-8.5 | s (singlet) | N/A |
| 5-OCH₃ | ~3.8-4.0 | s (singlet) | N/A |
| 2-CH₃ | ~2.4-2.6 | s (singlet) | N/A |
| 4-CH₃ | ~2.3-2.5 | s (singlet) | N/A |
| Note: These are predicted values and may vary in experimental conditions. |
Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the pyrimidine ring carbons (C2, C4, C5, and C6) will be significantly affected by the nitrogen atoms and the methoxy substituent. The carbon of the methoxy group and the two methyl carbons will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~165-170 |
| C-4 | ~160-165 |
| C-5 | ~140-145 |
| C-6 | ~110-115 |
| 5-OCH₃ | ~55-60 |
| 2-CH₃ | ~20-25 |
| 4-CH₃ | ~18-23 |
| Note: These are predicted values based on analogous structures. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are theoretically employed.
COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings. For this compound, no cross-peaks are expected in the COSY spectrum as all proton signals are predicted to be singlets with no vicinal or long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This experiment would definitively link the proton signals of the methyl and methoxy groups to their corresponding carbon signals. For instance, a cross-peak would be observed between the proton signal at ~3.8-4.0 ppm and the carbon signal at ~55-60 ppm, confirming the 5-OCH₃ group. Similarly, correlations for the 2-CH₃ and 4-CH₃ groups would be established. The aromatic C6-H6 correlation would also be clearly visible.
The protons of the 5-OCH₃ group showing correlations to C5 and C4/C6.
The protons of the 2-CH₃ group showing correlations to C2 and C6.
The protons of the 4-CH₃ group showing correlations to C4, C5, and C2.
The H-6 proton showing correlations to C2, C4, and C5.
These HMBC correlations would provide conclusive evidence for the substitution pattern on the pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecular ion. For this compound, the exact mass of the molecular ion ([M+H]⁺) would be calculated based on the precise masses of its constituent atoms (C₇H₁₀N₂O). HRMS would be able to distinguish its molecular formula from other potential formulas with the same nominal mass.
Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [C₇H₁₀N₂O + H]⁺ | 139.0866 |
| Note: This is a calculated value. |
Fragmentation Pattern Analysis for Structural Elucidation
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to fragment in a characteristic manner. The analysis of these fragments provides valuable structural information. While no specific experimental mass spectrum is available, a predicted fragmentation pattern for this compound can be proposed based on the known fragmentation of pyrimidines and related compounds. sapub.org
The molecular ion peak (M⁺) would be observed at m/z = 138. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy or methyl groups, leading to fragments at m/z = 123. Another prominent fragmentation could be the loss of a formyl radical (•CHO) or formaldehyde (B43269) (CH₂O) from the methoxy group. The pyrimidine ring itself is relatively stable, but can undergo characteristic cleavages. sapub.org
Infrared (IR) Spectroscopy for Functional Group Identification
For this compound, one would expect to observe characteristic absorption bands corresponding to its key functional groups: the pyrimidine ring, the methoxy group, and the methyl groups.
Expected IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic/Heteroaromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic - CH₃) | Stretching | 2850 - 3000 |
| C=N (in Pyrimidine Ring) | Stretching | 1550 - 1650 |
| C=C (in Pyrimidine Ring) | Stretching | 1400 - 1600 |
| C-O (Methoxy Ether) | Asymmetric Stretching | 1200 - 1275 |
| C-O (Methoxy Ether) | Symmetric Stretching | 1000 - 1075 |
| C-H (Aliphatic - CH₃) | Bending | 1375 - 1450 |
Note: This table represents expected ranges and not experimental data for the specific compound.
Without experimental data, a definitive analysis and assignment of the vibrational modes for this compound cannot be completed.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure, particularly conjugated systems.
The pyrimidine ring in this compound contains π electrons and non-bonding (n) electrons on the nitrogen atoms. Therefore, one would anticipate observing π → π* and n → π* transitions.
Expected Electronic Transitions for this compound:
| Transition Type | Description | Expected Wavelength Range (nm) |
| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | Typically below 300 nm for pyrimidine systems. |
| n → π | Promotion of a non-bonding electron (from nitrogen) to a π antibonding orbital. | Typically at longer wavelengths (lower energy) than π → π* transitions, often above 270 nm. |
Note: This table is based on general knowledge of similar heterocyclic systems and is not based on measured data for this compound.
The exact λmax values and their corresponding molar absorptivities (ε) are crucial for a detailed analysis but are not available in published literature.
X-ray Crystallography for Solid-State Structure Determination
A successful crystallographic study would yield a detailed set of data, which would be presented in a table similar to the one below.
Hypothetical Crystallographic Data Table for this compound:
| Parameter | Value |
| Chemical Formula | C₇H₁₀N₂O |
| Formula Weight | 138.17 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions (a, b, c) | To be determined |
| Unit Cell Angles (α, β, γ) | To be determined |
| Volume (V) | To be determined |
| Z (Molecules per unit cell) | To be determined |
| Density (calculated) | To be determined |
Note: All values in this table are hypothetical and await experimental determination.
The lack of published crystal structure data for this compound means that its solid-state conformation, including the planarity of the pyrimidine ring and the orientation of the methoxy and methyl substituents, remains unconfirmed by experimental methods.
Computational Chemistry and Theoretical Studies of 5 Methoxy 2,4 Dimethylpyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), it is possible to model the behavior of electrons within a molecule, which dictates its geometry, stability, and reactivity.
Electronic Structure Analysis (HOMO-LUMO Gaps)
The electronic character of a molecule is often described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding chemical reactions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more polarizable and reactive. mdpi.com
Table 1: Calculated Electronic Properties for an Analogous Pyrimidine (B1678525) Derivative Data presented is for illustrative purposes based on findings for similar compounds.
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 |
| ΔE (Gap) | HOMO-LUMO Energy Gap | ~ 5.0 |
A significant energy gap, as illustrated above, would classify 5-Methoxy-2,4-dimethylpyrimidine as a "hard" molecule, suggesting good kinetic stability. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. MEP maps illustrate the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
In an MEP map, different colors correspond to varying electrostatic potential values. Typically:
Red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen and nitrogen.
Blue represents regions of positive potential, which are electron-deficient and prone to nucleophilic attack. These are usually found around hydrogen atoms.
Green denotes areas of neutral or near-zero potential.
For this compound, one would expect the MEP map to show negative potential (red/yellow) localized around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group, as these are the most electronegative centers. These sites would be the primary locations for hydrogen bonding interactions. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl groups. This analysis helps in understanding how the molecule might interact with biological receptors or other molecules.
Molecular Docking and Dynamics Simulations
While quantum calculations reveal intrinsic properties, molecular docking and dynamics simulations predict how a molecule behaves in a biological environment, such as the active site of a protein.
Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity for a specific protein target.
For a compound like this compound, docking studies would involve placing the molecule into the binding pocket of a relevant protein target. For example, pyrimidine derivatives have been investigated as inhibitors of various kinases and reductases. nih.gov The simulation would calculate the most stable binding pose and a corresponding binding energy score, which estimates the strength of the interaction. Key interactions often involve hydrogen bonds between the ligand's electronegative atoms (the pyrimidine nitrogens and methoxy oxygen) and amino acid residues in the protein's active site.
Studies on other substituted pyrimidines, such as those targeting Fibroblast Growth Factor Receptor 4 (FGFR4), have shown that specific substitutions on the pyrimidine core are critical for achieving strong and selective binding. A docking study on aminodimethylpyrimidinol derivatives revealed that steric clashes could prevent binding to some receptors while allowing a favorable conformation for binding to the intended target, explaining the compound's selectivity.
Conformational Analysis and Stability
A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds. Computational methods can predict the most stable conformation (the one with the lowest energy) and the energy barriers required to transition between different conformations.
For this compound, key rotational barriers would be associated with the methoxy group attached to the pyrimidine ring. The rotation of the methyl part of the methoxy group relative to the ring can lead to different conformers with varying stabilities. Understanding the most stable conformation is vital because it is this shape that will interact with a protein's binding site. A molecule that must adopt a high-energy conformation to bind will likely have a lower affinity for its target.
Structure-Activity Relationship (SAR) Studies via In Silico Methods
Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. In silico SAR methods use computational models to predict the activity of new compounds based on the properties of known active and inactive molecules.
By analyzing a series of related pyrimidine derivatives, researchers can build a computational model that identifies the key structural features—such as specific functional groups or substitution patterns—that enhance or diminish biological activity. For instance, an in silico study might reveal that a methoxy group at the 5-position and methyl groups at the 2- and 4-positions are optimal for binding to a particular target.
In studies of pyrimidine-based inhibitors, SAR analysis has shown that even small modifications, like the addition of a fluorine atom, can significantly impact binding affinity and selectivity. For this compound, a hypothetical SAR study would involve designing virtual analogues by modifying the substituents (e.g., changing the methoxy group to an ethoxy group or altering the methyl group positions) and then using docking and QSAR (Quantitative Structure-Activity Relationship) models to predict their activity. This process allows for the rational design of more potent and selective compounds before committing to chemical synthesis.
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 2-amino-4-methoxy-6-methylpyrimidine (B1269087) | AMMP |
Prediction of Spectroscopic Parameters via DFT (Density Functional Theory)No published studies were found that predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of this compound using DFT or other computational methods.
Without any primary or secondary research sources on this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research on this compound is needed before a detailed computational analysis can be reported.
Reactivity and Reaction Mechanisms of 5 Methoxy 2,4 Dimethylpyrimidine
Electrophilic Aromatic Substitution Reactions
The pyrimidine (B1678525) ring is generally considered an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to benzene. However, the substituents on the ring play a crucial role in modulating its reactivity. In 5-Methoxy-2,4-dimethylpyrimidine, the methoxy (B1213986) group at the C-5 position and the methyl groups at the C-2 and C-4 positions are all electron-donating groups.
The methoxy group, in particular, is a strong activating group through resonance, donating electron density to the ring. The methyl groups also contribute to the activation of the ring via an inductive effect. The only available position for electrophilic attack on the pyrimidine ring of this compound is the C-6 position. The electron-donating nature of the substituents, especially the C-5 methoxy group, is expected to make the C-6 position sufficiently nucleophilic to react with a range of electrophiles.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent/Conditions | Predicted Product |
| Nitration | HNO₃/H₂SO₄ | 5-Methoxy-2,4-dimethyl-6-nitropyrimidine |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 6-Bromo-5-methoxy-2,4-dimethylpyrimidine or 6-Chloro-5-methoxy-2,4-dimethylpyrimidine |
| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |
| Vilsmeier-Haack | POCl₃/DMF | This compound-6-carbaldehyde |
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring
Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for electron-deficient aromatic systems like pyrimidines. However, for SNAr to occur, a good leaving group is typically required on the aromatic ring. In the case of this compound, there are no conventional leaving groups such as halogens directly attached to the ring.
Therefore, direct nucleophilic attack on the pyrimidine ring is not a facile process under standard conditions. Reactions with strong nucleophiles might lead to addition products or ring-opening pathways rather than direct substitution. For instance, the reaction of pyrimidines with potassium amide in liquid ammonia (B1221849) can proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.
Reactions Involving the Methoxy Group
The methoxy group at the C-5 position can itself be a site of reaction. One of the most common reactions involving an aryl methoxy group is its cleavage to the corresponding phenol (B47542) or pyrimidone in this case.
Acid-Catalyzed Cleavage: Treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can lead to the cleavage of the methyl-oxygen bond. The mechanism involves protonation of the methoxy oxygen followed by nucleophilic attack of the conjugate base of the acid on the methyl group (an SN2 reaction). This would yield 5-hydroxy-2,4-dimethylpyrimidine, which would likely exist in its tautomeric pyrimidone form. Studies on the acid-catalyzed cleavage of 2-methoxypyrimidine (B189612) have shown that such reactions are feasible. acs.org
Table 2: Reactions of the Methoxy Group
| Reaction | Reagent/Conditions | Product |
| Ether Cleavage | HBr or HI, heat | 5-Hydroxy-2,4-dimethylpyrimidine (as pyrimidone tautomer) |
Reactivity of Methyl Groups (e.g., at C-2 and C-4)
The methyl groups at the C-2 and C-4 positions of the pyrimidine ring exhibit reactivity characteristic of benzylic-type positions. They can undergo oxidation, halogenation, and condensation reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) can oxidize the methyl groups to carboxylic acids or aldehydes, respectively. The oxidation of methyl groups on the pyrimidine ring is a known transformation. researchgate.netresearchgate.net The relative reactivity of the C-2 and C-4 methyl groups would depend on the specific reaction conditions and the electronic environment of each position.
Condensation Reactions: The methyl groups can also be deprotonated by strong bases to form carbanionic species. These can then react with various electrophiles, such as aldehydes or ketones, in condensation reactions to form more complex structures.
Table 3: Reactions of the Methyl Groups
| Reaction | Reagent/Conditions | Potential Products |
| Oxidation | KMnO₄, heat | 5-Methoxy-4-methylpyrimidine-2-carboxylic acid and/or 5-Methoxy-2-methylpyrimidine-4-carboxylic acid |
| SeO₂ | 5-Methoxy-4-methylpyrimidine-2-carbaldehyde and/or 5-Methoxy-2-methylpyrimidine-4-carbaldehyde | |
| Condensation | 1. Strong base (e.g., LDA) 2. Aldehyde (R-CHO) | Products of aldol-type condensation at C-2 and/or C-4 methyl positions |
Oxidation and Reduction Reactions
Oxidation of the Pyrimidine Ring: The pyrimidine ring itself can be oxidized, typically at the nitrogen atoms, to form N-oxides. Reagents such as peroxy acids (e.g., m-CPBA) are commonly used for this purpose. The presence of electron-donating groups is expected to facilitate this process.
Reduction of the Pyrimidine Ring: The pyrimidine ring can be reduced to its di- or tetrahydro- derivatives. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common method. The conditions required for reduction will depend on the substitution pattern of the ring. The electron-rich nature of this compound might make the reduction more challenging compared to unsubstituted pyrimidine.
Investigation of Reaction Kinetics and Thermodynamics
Detailed experimental studies on the reaction kinetics and thermodynamics of this compound are scarce in the published literature. However, general principles can be applied.
Kinetics: The rates of electrophilic substitution reactions are expected to be significantly faster than those of unsubstituted pyrimidine due to the activating effects of the methoxy and methyl groups. For nucleophilic reactions, the kinetics would be slow in the absence of a good leaving group.
Thermodynamics: The thermodynamic stability of the products will govern the position of equilibrium in reversible reactions. For instance, in the cleavage of the methoxy group, the formation of the more stable pyrimidone tautomer would be a thermodynamic driving force.
Further computational and experimental studies are necessary to provide quantitative data on the kinetics and thermodynamics of the reactions of this specific compound.
Medicinal Chemistry and Biological Activity Research of 5 Methoxy 2,4 Dimethylpyrimidine Derivatives
Design and Synthesis of Novel 5-Methoxy-2,4-dimethylpyrimidine Analogues for Biological Screening
The design of novel this compound analogues for biological screening often involves the modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties. Synthetic strategies typically rely on the condensation of carbonyl compounds with amines to form the pyrimidine (B1678525) ring. nih.gov A common approach involves the reaction of a suitably substituted β-dicarbonyl compound or its equivalent with an amidine or guanidine derivative.
For instance, the synthesis of various pyrimidine derivatives has been achieved through the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid. nih.gov Another versatile method is the Claisen-Schmidt condensation of an appropriately substituted ketone and aldehyde to form chalcone precursors, which can then be cyclized to yield the pyrimidine core. nih.gov
In the context of this compound, medicinal chemists might explore substitutions at various positions of the pyrimidine ring to modulate biological activity. For example, introducing different aryl or heterocyclic moieties at the 2- and 4-positions, or modifying the 5-methoxy group, can lead to a diverse library of compounds for screening. The synthesis of novel terpenyl pyrimidines has been demonstrated to yield compounds with antileishmanial activity. researchgate.net Similarly, the preparation of 4,7-disubstituted pyrimido[4,5-d]pyrimidines has been explored for potential antiviral and anticancer applications.
In Vitro Biological Activity Studies
Derivatives of pyrimidine are well-documented for their broad-spectrum antimicrobial activity. ekb.eg Analogues of this compound have been investigated for their potential to inhibit the growth of various pathogenic bacteria and fungi. The antimicrobial efficacy of these compounds is often attributed to their structural similarity to the pyrimidine bases found in nucleic acids, allowing them to interfere with microbial DNA and RNA synthesis. researchgate.netnih.gov
In one study, a series of novel pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus). nih.gov Several of the synthesized compounds exhibited excellent antimicrobial activities when compared to standard drugs like ampicillin and clotrimazole. nih.gov For example, certain pyrimidine-5-carbonitrile derivatives have shown notable antibacterial and antifungal effects. ekb.eg
Another study highlighted the antifungal potential of pyrimidine analogs like carmofur against human-pathogenic dematiaceous fungi, demonstrating minimum inhibitory concentration (MIC) values ranging from 0.156 to 20 µM. nih.gov Furthermore, some pyrimidine derivatives containing a 4-methoxy group have shown significant inhibition against specific bacterial strains. researchgate.net
Table 1: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound ID | Test Organism | Activity (e.g., MIC, Zone of Inhibition) | Reference |
|---|---|---|---|
| Pyrimidine derivative 3a | Staphylococcus aureus | High activity | nih.gov |
| Pyrimidine derivative 3b | Bacillus subtilis | High activity | nih.gov |
| Pyrimidine derivative 4a | Escherichia coli | High activity | nih.gov |
| Pyrimidine derivative 9c | Candida albicans | High activity | nih.gov |
This table is interactive. Click on the headers to sort the data.
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with many derivatives exhibiting potent antiproliferative effects against a range of cancer cell lines. mdpi.com The anticancer mechanism of pyrimidine derivatives often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. nih.gov
Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. mdpi.com In one study, a series of pyrimidine-5-carbonitrile derivatives were designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Several of these compounds showed higher cytotoxic activities than the standard anticancer drug sorafenib against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov For instance, compound 11e exhibited IC50 values of 1.14 µM and 1.54 µM against HCT-116 and MCF-7 cells, respectively. nih.gov
Furthermore, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have demonstrated significant antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Compound 2 from this series showed a potent antiproliferative effect on the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL. nih.gov
Table 2: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 11e | HCT-116 | 1.14 | nih.gov |
| Compound 11e | MCF-7 | 1.54 | nih.gov |
| Compound 12b | HCT-116 | - | nih.gov |
| Compound 12b | MCF-7 | - | nih.gov |
This table is interactive. Click on the headers to sort the data.
Pyrimidine nucleoside analogues have long been a focus of antiviral drug discovery. Derivatives of this compound have been explored for their potential to inhibit the replication of various viruses. The antiviral activity of 5-methoxymethyl-2'-deoxyuridine (MMUdR) has been compared with other nucleoside analogs against herpes simplex virus type 1 (HSV-1). nih.gov MMUdR was found to be inhibitory to HSV-1 at concentrations of 2 to 4 µg/ml. nih.gov
In another study, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for their antiviral potency against a panel of viruses. mdpi.com While many of the new derivatives displayed weak antiviral activity, some compounds featuring a cyclopropylamino group and an aminoindane moiety exhibited notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com This highlights the potential of the pyrimidine scaffold in the design of novel antiviral agents.
Research into 5-alkyl-2-thiopyrimidine nucleoside analogues has also shown promise, with some compounds demonstrating potent and selective activity against varicella-zoster virus (VZV). nih.gov
Pyrimidine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. nih.gov A study on 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione revealed its potential as a cardioprotective agent through dual anti-inflammatory and anti-oxidative activities. nih.gov This compound was found to inhibit NLRP3 and its downstream inflammatory chemokine IL-1β. nih.gov
In another investigation, new pyrimidine derivatives were synthesized and evaluated as selective COX-2 inhibitors. nih.gov Some of these compounds demonstrated dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 cell growth and reduced levels of reactive oxygen species (ROS), confirming their antioxidant and anti-inflammatory properties. nih.gov The in silico evaluation of thiopyrimidine derivatives with a 1,2,4-triazole moiety also suggested their potential as multifunctional inhibitors of inflammatory mediators. pharmj.org.ua
The inhibition of specific enzymes is a key mechanism of action for many therapeutic agents. Pyrimidine derivatives have been extensively studied as inhibitors of various enzymes, including dihydrofolate reductase (DHFR), which is a crucial target for anticancer and antimicrobial therapies. nih.govmdpi.com
Several 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines have been evaluated as inhibitors of DHFR from Pneumocystis carinii and Toxoplasma gondii. nih.gov These compounds showed increased selectivity for the microbial DHFR compared to the rat liver enzyme. nih.gov Trimethoprim, a well-known DHFR inhibitor with a diaminopyrimidine structure, has served as a model for the development of new inhibitors with potential anticancer activity. mdpi.com
Furthermore, pyrimidine derivatives have been investigated as inhibitors of other enzymes. For example, some pyrimidine-5-carbonitriles have been identified as potent inhibitors of the COX-2 enzyme. nih.gov Additionally, certain tetrahydropyrimidine-5-carboxylate derivatives have been shown to exhibit DPP-IV inhibitory activity, which is relevant for the treatment of type 2 diabetes. chemmethod.comchemmethod.com
Table 3: Enzyme Inhibition by Selected Pyrimidine Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Selective inhibition of microbial DHFR | nih.gov |
| Pyrimidine-5-carbonitriles | Cyclooxygenase-2 (COX-2) | Potent inhibition of COX-2 | nih.gov |
| Tetrahydropyrimidine-5-carboxylates | Dipeptidyl peptidase-IV (DPP-IV) | Optimum DPP-IV inhibitory activity | chemmethod.comchemmethod.com |
This table is interactive. Click on the headers to sort the data.
Prodrug Strategies and Drug Delivery Systems:Research into the development of prodrugs or specialized drug delivery systems for this compound analogues has not been reported.
While the compound this compound is listed in chemical supplier catalogs, this indicates its availability for research purposes but does not confirm that such research has been conducted and published. The absence of data prevents the creation of a scientifically accurate article based on the provided outline. Further research would be required to determine the potential biological activities and therapeutic relevance of this specific chemical series.
Applications and Advanced Materials Research
5-Methoxy-2,4-dimethylpyrimidine as a Building Block in Organic Synthesis
The strategic placement of methoxy (B1213986) and methyl groups on the pyrimidine (B1678525) ring of this compound offers multiple reactive sites, making it an attractive starting material for the construction of more complex molecular architectures. The electron-donating nature of the methoxy and methyl groups influences the reactivity of the pyrimidine ring, and the nitrogen atoms provide sites for further functionalization.
The synthesis of fused heterocyclic systems is a significant area of research in organic chemistry, driven by the diverse biological activities exhibited by these compounds. Pyrimidine derivatives are frequently employed as precursors for the construction of fused systems such as purines, pteridines, and various other polycyclic aromatic compounds. General methodologies for the synthesis of fused pyrimidines often involve the cyclization of appropriately substituted pyrimidine precursors. For instance, the reaction of ortho-aminobenzylamine derivatives or their heteroanalogues with suitable reagents can lead to the formation of fused pyrimidine rings.
While specific examples utilizing this compound are not readily found, the general reactivity of the pyrimidine core suggests its potential in such transformations. For example, functionalization of the methyl groups or displacement of the methoxy group could provide handles for annulation reactions, leading to the formation of novel fused heterocyclic systems. The synthesis of fused pyrimidines from various starting materials, including other pyrimidine derivatives, is a well-established field of study.
The pyrimidine nucleus is a common feature in a multitude of approved and investigational drugs. Its ability to participate in hydrogen bonding and other intermolecular interactions makes it a privileged scaffold in medicinal chemistry. The development of kinase inhibitors, which are crucial in cancer therapy, has seen the extensive use of pyrimidine-based compounds.
Research into cyclin-dependent kinase (CDK) inhibitors has identified 2,4-diamino-5-ketopyrimidines as a potent class of compounds. For example, the compound (4-amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone, known as R547, has demonstrated significant antitumor activity. nih.gov The core structure of this inhibitor highlights the importance of the substituted pyrimidine ring in achieving high potency and selectivity. nih.gov
Furthermore, novel N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives have been synthesized and evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR), particularly for overcoming drug resistance in cancer. nih.gov These examples underscore the potential of appropriately functionalized pyrimidines, such as this compound, to serve as key intermediates in the synthesis of next-generation therapeutics. The methoxy group could, for instance, be a precursor to a hydroxyl group or be involved in directing further chemical modifications.
A selection of pyrimidine-based kinase inhibitors and their targets is presented in the table below.
Table 1: Examples of Pyrimidine-Based Kinase Inhibitors| Compound Class | Target Kinase(s) | Therapeutic Area |
|---|---|---|
| 2,4-Diamino-5-ketopyrimidines | CDK1, CDK2, CDK4 | Cancer |
Use in Agrochemical Development
The development of effective and selective herbicides is another area where pyrimidine chemistry plays a crucial role. Sulfonylurea herbicides, a major class of agrochemicals, often incorporate a pyrimidine or triazine heterocycle. These compounds act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.
While direct application of this compound in commercial agrochemicals is not documented, the structural similarities to known active ingredients are noteworthy. The efficacy and selectivity of sulfonylurea herbicides can be fine-tuned by modifying the substituents on the heterocyclic ring. Therefore, this compound could serve as a valuable starting material for the synthesis of novel sulfonylurea derivatives with potentially improved properties, such as enhanced crop safety or a more favorable soil degradation profile.
Potential in Functional Materials Science
The unique electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, make it an interesting component for the design of functional materials. The incorporation of pyrimidine moieties into larger molecular or polymeric structures can impart desirable electronic, optical, or coordination properties.
The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons, enabling them to act as ligands and coordinate to metal ions. The resulting coordination compounds can exhibit a wide range of interesting properties and applications, from catalysis to molecular magnetism and luminescent materials. The specific substituents on the pyrimidine ring can modulate the coordination properties, such as the strength of the metal-ligand bond and the geometry of the resulting complex.
Although there are no specific reports on coordination complexes of this compound, the broader class of pyrimidine-derived ligands has been extensively studied. The steric and electronic effects of the methoxy and methyl groups in this compound would be expected to influence its coordination behavior, potentially leading to the formation of novel complexes with unique structural and electronic features.
The field of organic electronics, particularly the development of organic light-emitting diodes (OLEDs), has benefited significantly from the use of pyrimidine-based materials. The electron-deficient nature of the pyrimidine ring makes it an excellent building block for electron-transporting materials (ETMs) and host materials in OLED devices. By combining electron-donating and electron-accepting moieties within a single molecule, bipolar host materials can be created that facilitate efficient charge transport and recombination, leading to improved device performance.
Numerous studies have demonstrated that the incorporation of a pyrimidine core into the molecular structure of host materials can lead to high-performance OLEDs. These materials often exhibit good thermal stability and film-forming properties, which are crucial for device fabrication. The tunability of the electronic properties of pyrimidine derivatives through substitution allows for the rational design of materials with specific energy levels to match other components within the OLED stack, thereby optimizing device efficiency and color purity. While specific data for this compound in this context is not available, the general success of pyrimidine derivatives in OLEDs suggests that it could be a valuable synthon for the development of new optoelectronic materials.
Environmental and Industrial Applications (e.g., catalysts, sensors)
Extensive research of publicly available scientific literature and patent databases did not yield any specific information regarding the environmental or industrial applications of this compound, particularly in the fields of catalysis or chemical sensors.
While pyrimidine derivatives are a broad class of compounds with diverse applications, there is no documented evidence to suggest that this compound has been investigated or utilized for these specific purposes. The available information on this compound is primarily limited to its availability from chemical suppliers for research purposes. Further research would be necessary to determine if this compound possesses any properties that would make it suitable for use as a catalyst or in the development of sensors.
Future Perspectives and Challenges in 5 Methoxy 2,4 Dimethylpyrimidine Research
Development of More Efficient and Eco-Friendly Synthetic Routes
The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that can be resource-intensive and may generate hazardous waste. The future of 5-Methoxy-2,4-dimethylpyrimidine synthesis lies in the adoption of green chemistry principles to develop more efficient and environmentally benign routes. rasayanjournal.co.in
Current research in pyrimidine synthesis is exploring various eco-friendly approaches, including:
Catalytic Methods: The use of catalysts, particularly those that are reusable and operate under mild conditions, is a key area of development. rasayanjournal.co.in For instance, the application of solid acid catalysts or metal-organic frameworks could offer high yields and selectivity while minimizing waste. rasayanjournal.co.inresearchgate.net
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.in
Multicomponent Reactions: These one-pot reactions, where multiple starting materials react to form a complex product in a single step, are highly efficient and atom-economical. rasayanjournal.co.inresearchgate.net
Solvent-Free or Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions is a major goal. rasayanjournal.co.injmaterenvironsci.com
Future research will likely focus on adapting these green methodologies for the specific synthesis of this compound, aiming for a process that is not only high-yielding but also sustainable and cost-effective.
Targeted Drug Discovery and Development Based on this compound Scaffold
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. researchgate.netnih.govhumanjournals.com The this compound structure, with its specific substitution pattern, offers a unique framework for the design of novel therapeutic agents. The future of drug discovery for this compound will involve a targeted approach, leveraging its structure-activity relationships (SAR) to design potent and selective drugs. humanjournals.comdrugdesign.org
Key areas for targeted drug discovery include:
Enzyme Inhibitors: Pyrimidine derivatives have been shown to inhibit various enzymes involved in disease pathogenesis. nih.govnih.govsemanticscholar.org The this compound scaffold could be optimized to target specific enzymes, such as kinases, which are often dysregulated in cancer and inflammatory diseases.
Anticancer Agents: Many pyrimidine analogs are used in cancer chemotherapy. mdpi.com Future research could explore the potential of this compound derivatives to interfere with cancer cell proliferation, induce apoptosis, or inhibit angiogenesis. researchgate.net
Antimicrobial and Anti-inflammatory Agents: The pyrimidine nucleus is present in various antimicrobial and anti-inflammatory drugs. nih.govresearchgate.netresearchgate.net The development of new derivatives of this compound could lead to novel treatments for infectious diseases and inflammatory conditions.
The process of targeted drug discovery will heavily rely on computational modeling and high-throughput screening to identify promising lead compounds for further development.
Exploration of Novel Biological Activities
Beyond the well-established anticancer and antimicrobial activities of pyrimidines, the this compound scaffold may possess other, as yet undiscovered, biological activities. A comprehensive exploration of its pharmacological profile is crucial for unlocking its full therapeutic potential.
Future research should investigate a broader spectrum of biological targets and disease models, including:
Antiviral Activity: While some pyrimidine derivatives are known antiviral agents, the specific potential of this compound against a range of viruses remains to be explored.
Central Nervous System (CNS) Activity: The ability of small molecules to cross the blood-brain barrier and modulate CNS targets is of great interest. Investigating the potential of this compound in neurological disorders could open up new therapeutic avenues.
Cardiovascular and Metabolic Diseases: Given the diverse roles of pyrimidine-related compounds in cellular metabolism, exploring the effects of this compound on cardiovascular and metabolic pathways could be a fruitful area of research.
A systematic screening of this compound and its derivatives against a wide array of biological assays will be essential to identify novel and unexpected therapeutic applications.
Advanced Material Design and Engineering
The unique electronic and structural properties of heterocyclic compounds like pyrimidines make them attractive building blocks for the design of advanced materials. ontosight.ai The future of this compound in this field lies in its potential incorporation into functional materials with tailored properties.
Potential applications in materials science include:
Organic Electronics: Pyrimidine-based materials have been investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The specific electronic properties of this compound could be harnessed for these applications.
Polymers and Supramolecular Assemblies: The pyrimidine ring can participate in various non-covalent interactions, making it suitable for the construction of well-defined polymers and supramolecular structures. ontosight.ai These materials could have applications in areas such as sensing, catalysis, and drug delivery.
Research in this area will involve the synthesis of polymers and materials incorporating the this compound unit and the characterization of their physical and chemical properties.
Overcoming Challenges in Scale-Up and Industrial Production
The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges for any chemical compound, and this compound is no exception. numberanalytics.comnumberanalytics.com Overcoming these hurdles is critical for its potential commercialization and widespread application.
Key challenges in the scale-up and industrial production include:
Process Optimization and Control: Translating a laboratory procedure to a large-scale process requires careful optimization of reaction parameters, such as temperature, pressure, and reaction time, to ensure safety, efficiency, and reproducibility. acs.org
Waste Management and Environmental Impact: Large-scale chemical production can generate significant amounts of waste. Implementing green chemistry principles and developing efficient waste treatment processes are crucial to minimize the environmental footprint. rasayanjournal.co.in
Regulatory Compliance: The production of any chemical, particularly those with potential pharmaceutical applications, is subject to strict regulatory oversight. numberanalytics.com Ensuring compliance with all relevant regulations is a critical and often complex task.
Q & A
Q. What are the standard synthetic routes for 5-Methoxy-2,4-dimethylpyrimidine, and what reagents/conditions are critical for successful synthesis?
Methodological Answer:
- Key Reagents : Sodium methoxide (NaOMe), potassium carbonate (K₂CO₃), and magnesium chloride (MgCl₂) are commonly used for substitution and condensation reactions .
- Synthetic Steps :
- Condensation : React 4,6-dichloropyrimidine derivatives with methoxide ions under reflux in methanol to introduce the methoxy group.
- Methylation : Use methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to install the methyl substituents.
- Purification : Crystallize the product using ethyl acetate/water mixtures to achieve ≥95% purity .
- Critical Conditions : Maintain anhydrous conditions during methylation to avoid hydrolysis. Optimize reaction time (2–4 hours) and temperature (60–80°C) to minimize by-products like 5-methoxy-2-chloro-4-methylpyrimidine .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.3–2.5 ppm (methyl groups) and δ 3.8–4.0 ppm (methoxy group). Aromatic protons appear as singlet(s) between δ 6.5–8.0 ppm .
- ¹³C NMR : Carbons in the pyrimidine ring resonate at δ 155–165 ppm; methyl and methoxy carbons appear at δ 20–25 ppm and δ 50–55 ppm, respectively .
- X-ray Crystallography :
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 153.1 (calculated for C₇H₁₀N₂O) confirms the molecular formula .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Exposure Mitigation : Avoid skin contact (H315/H319 hazards). In case of exposure, rinse with water for 15 minutes and seek medical attention .
- Waste Disposal : Segregate organic waste and dispose via licensed hazardous waste handlers to prevent environmental contamination .
Advanced Research Questions
Q. How can discrepancies in structural data from NMR and X-ray crystallography be resolved?
Methodological Answer:
- Multi-Technique Validation :
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate tautomeric forms .
- SC-XRD Refinement : Use high-resolution X-ray data (R factor <0.05) to resolve ambiguities in bond angles/planarity .
- Dynamic NMR : Perform variable-temperature NMR to detect conformational equilibria (e.g., methoxy group rotation) causing peak splitting .
- Case Study : In 4,6-dichloro-5-methoxypyrimidine, X-ray confirmed planarity, while NMR suggested minor non-planar conformers due to solvent interactions .
Q. What strategies optimize reaction yield and purity during large-scale synthesis?
Methodological Answer:
- By-Product Minimization :
- Purification Techniques :
Q. How can researchers design experiments to evaluate the compound’s bioactivity (e.g., enzyme inhibition)?
Methodological Answer:
- Assay Design :
- Target Selection : Prioritize enzymes with pyrimidine-binding pockets (e.g., dihydrofolate reductase or thymidylate synthase) .
- Kinetic Studies : Use fluorescence-based assays to measure IC₅₀ values. For example, monitor NADPH oxidation at 340 nm in DHFR inhibition assays .
- Controls : Include positive controls (e.g., methotrexate for DHFR) and negative controls (DMSO vehicle) .
- Data Interpretation :
- Compare dose-response curves (0.1–100 µM) to assess potency.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to enzyme active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
